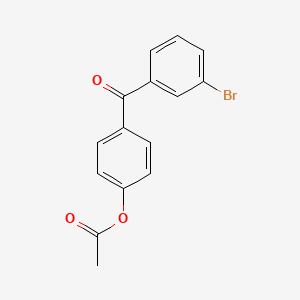

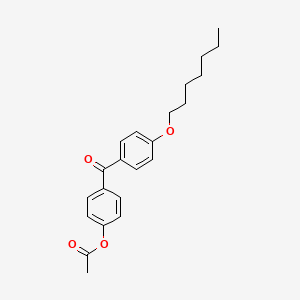

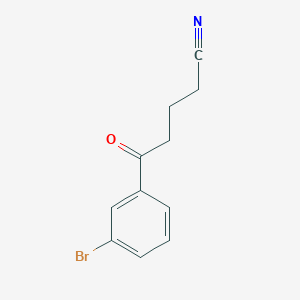

5-(3-Bromophenyl)-5-Oxovaleronitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-5-Oxovaleronitrile, also known as 5-Bromo-5-Oxovaleronitrile, is a chemical compound with a molecular formula of C9H7BrN2O. It is a colorless liquid with a boiling point of 248 °C and a melting point of -43 °C. 5-Bromo-5-Oxovaleronitrile is a versatile compound with many potential applications in a variety of scientific fields. It is used as a synthetic intermediate in the preparation of organic compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

5-(3-Bromophenyl)-5-Oxovaleronitrile: and its analogs have been synthesized and characterized for their potential anticancer properties. Studies have shown that certain analogs exhibit significant activity against various cancer cell lines. For instance, one analog demonstrated a 41.25% growth inhibition of the CNS cancer cell line SNB-75 . This suggests that derivatives of 5-(3-Bromophenyl)-5-Oxovaleronitrile could be promising candidates for developing new anticancer drugs.

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between a drug candidate and its target protein. The analogs of 5-(3-Bromophenyl)-5-Oxovaleronitrile have been subjected to molecular docking studies to predict their binding affinities and modes of action. These studies help in the rational design of more potent and selective anticancer agents .

ADME and Toxicity Prediction

The pharmacokinetic properties and toxicity of 5-(3-Bromophenyl)-5-Oxovaleronitrile analogs have been predicted using in silico methods. ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is crucial for determining the drug-likeness of a compound. Toxicity prediction helps in assessing the safety profile of the compound before advancing to clinical trials .

Radiotracer Development for PET Imaging

5-(3-Bromophenyl)-5-Oxovaleronitrile: has been used in the development of radiotracers for PET (Positron Emission Tomography) imaging. Specifically, it has been incorporated into compounds targeting α-synuclein aggregates, which are implicated in Parkinson’s disease and related α-synucleinopathies. The ability to image these aggregates can aid in early diagnosis and the development of new therapeutics .

Inhibitor of Protein Oligomerization

Derivatives of 5-(3-Bromophenyl)-5-Oxovaleronitrile have been investigated as inhibitors of protein oligomerization. This is particularly relevant for neurodegenerative diseases where the aggregation of misfolded proteins is a hallmark. By inhibiting the oligomerization process, these compounds could potentially halt or slow down the progression of such diseases .

Antiviral and Antibacterial Applications

Research has indicated that compounds related to 5-(3-Bromophenyl)-5-Oxovaleronitrile possess antiviral and antibacterial activities. These properties make them candidates for the development of new treatments for infections caused by various pathogens.

Antifungal Activity

Similar to their antiviral and antibacterial properties, certain 5-(3-Bromophenyl)-5-Oxovaleronitrile derivatives have shown antifungal activity. This expands the potential therapeutic applications of these compounds to include the treatment of fungal infections.

Potential in Cancer and Viral Infection Treatments

The broad spectrum of biological activities exhibited by 5-(3-Bromophenyl)-5-Oxovaleronitrile derivatives suggests their potential use in treating cancer and viral infections. Their ability to act on multiple fronts could be leveraged to develop multi-targeted therapies.

properties

IUPAC Name |

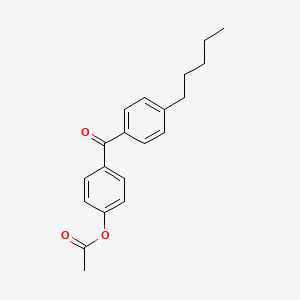

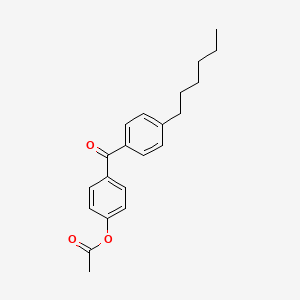

5-(3-bromophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFOKMZILFRNAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642197 |

Source

|

| Record name | 5-(3-Bromophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884504-60-3 |

Source

|

| Record name | 3-Bromo-δ-oxobenzenepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.